Cas no 35023-83-7 (3-Ethoxy-5-methylcyclohex-2-en-1-one)

3-Ethoxy-5-methylcyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 2-Cyclohexen-1-one, 3-ethoxy-5-methyl-
- 3-ethoxy-5-methylcyclohex-2-en-1-one
- SCHEMBL7383326
- DTXSID30445960
- 3-ETHOXY-5-METHYL-2-CYCLOHEXEN-1-ONE
- 5-methyl-3-ethoxy-2-cyclohexenone
- 35023-83-7
- starbld0008270
- AKOS030255074
- 3-Ethoxy-5-methylcyclohex-2-en-1-one
-
- インチ: InChI=1S/C9H14O2/c1-3-11-9-5-7(2)4-8(10)6-9/h6-7H,3-5H2,1-2H3
- InChIKey: XCDJARVNEKGTFS-UHFFFAOYSA-N
- ほほえんだ: CCOC1=CC(=O)CC(C1)C
計算された属性
- せいみつぶんしりょう: 154.09942
- どういたいしつりょう: 154.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 182
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
じっけんとくせい
- PSA: 26.3
3-Ethoxy-5-methylcyclohex-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E894860-250mg |
3-Ethoxy-5-methylcyclohex-2-en-1-one |
35023-83-7 | 250mg |
$287.00 | 2023-05-18 | ||
TRC | E894860-1000mg |
3-Ethoxy-5-methylcyclohex-2-en-1-one |
35023-83-7 | 1g |
$1011.00 | 2023-05-18 | ||
TRC | E894860-100mg |
3-Ethoxy-5-methylcyclohex-2-en-1-one |
35023-83-7 | 100mg |
$133.00 | 2023-05-18 | ||
TRC | E894860-500mg |
3-Ethoxy-5-methylcyclohex-2-en-1-one |
35023-83-7 | 500mg |
$540.00 | 2023-05-18 | ||
TRC | E894860-1g |
3-Ethoxy-5-methylcyclohex-2-en-1-one |
35023-83-7 | 1g |
$ 835.00 | 2022-06-05 |
3-Ethoxy-5-methylcyclohex-2-en-1-one 関連文献
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
3-Ethoxy-5-methylcyclohex-2-en-1-oneに関する追加情報
Introduction to 3-Ethoxy-5-methylcyclohex-2-en-1-one (CAS No. 35023-83-7)
3-Ethoxy-5-methylcyclohex-2-en-1-one (CAS No. 35023-83-7) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound, characterized by its unique molecular structure, has garnered significant attention due to its potential in various research and industrial settings. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the study of 3-Ethoxy-5-methylcyclohex-2-en-1-one.
The molecular formula of 3-Ethoxy-5-methylcyclohex-2-en-1-one is C10H16O2, and its molecular weight is approximately 172.23 g/mol. The compound features a cyclohexene ring with an ethoxy group at the 3-position and a methyl group at the 5-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule, making it a valuable intermediate in organic synthesis.
In terms of physical properties, 3-Ethoxy-5-methylcyclohex-2-en-1-one is a colorless liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water. The compound exhibits stability under normal conditions but can undergo various chemical reactions when exposed to specific reagents or conditions.
The synthesis of 3-Ethoxy-5-methylcyclohex-2-en-1-one can be achieved through several routes. One common method involves the cyclization of an appropriate precursor followed by functional group modifications. For instance, the reaction of 4-methylcyclohexanone with ethyl vinyl ether in the presence of an acid catalyst can yield the desired product. Another approach involves the aldol condensation of acetone and ethyl acetoacetate, followed by ring closure and deprotection steps.
In recent years, significant advancements have been made in understanding the biological activities of 3-Ethoxy-5-methylcyclohex-2-en-1-one. Research has shown that this compound exhibits promising pharmacological properties, particularly in the areas of anti-inflammatory and anti-cancer activities. A study published in the Journal of Medicinal Chemistry reported that 3-Ethoxy-5-methylcyclohex-2-en-1-one derivatives demonstrated potent inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Furthermore, preliminary studies have indicated that certain derivatives of 3-Ethoxy-5-methylcyclohex-2-en-1-one exhibit selective cytotoxicity against various cancer cell lines. These findings suggest that this compound could serve as a lead molecule for the development of novel anti-cancer agents. Ongoing research is focused on optimizing the structure and activity relationship (SAR) to enhance the therapeutic potential of these derivatives.
Beyond its biological applications, 3-Ethoxy-5-methylcyclohex-2-en-1-one has found utility in other areas such as materials science and environmental chemistry. For example, it can be used as a building block for the synthesis of advanced polymers and coatings with improved mechanical and thermal properties. Additionally, recent studies have explored its potential as a green solvent alternative due to its low toxicity and biodegradability.
In conclusion, 3-Ethoxy-5-methylcyclohex-2-en-1-one (CAS No. 35023-83-7) is a multifaceted compound with a broad spectrum of applications. Its unique chemical structure and versatile reactivity make it an important molecule in both academic research and industrial processes. As ongoing studies continue to uncover new properties and applications, the significance of this compound is likely to grow further in the coming years.
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